molecular formula C8H19N3O2S B13567163 N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide

Cat. No.: B13567163
M. Wt: 221.32 g/mol
InChI Key: BGVQIMWKHFNGSF-UHFFFAOYSA-N
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is a chemical compound with the molecular formula C8H19N3O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminoethyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is unique due to the presence of both the aminoethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H19N3O2S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide

InChI

InChI=1S/C8H19N3O2S/c1-14(12,13)10-8-2-5-11(6-3-8)7-4-9/h8,10H,2-7,9H2,1H3

InChI Key

BGVQIMWKHFNGSF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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